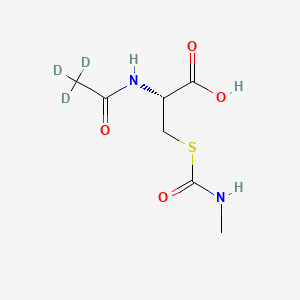

N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine is a specialized chemical compound with a unique structure that includes an acetyl group, a deuterium-labeled sulfur atom, and a methylcarbamoyl group attached to an L-cysteine backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine typically involves multiple steps, starting with the preparation of L-cysteine derivatives The acetylation of L-cysteine is achieved using acetic anhydride under controlled conditions to introduce the acetyl group The deuterium labeling is incorporated through specific reactions that replace hydrogen atoms with deuterium

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the acetyl or N-methylcarbamoyl groups.

Substitution: The acetyl and N-methylcarbamoyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce deacetylated or demethylated derivatives.

科学研究应用

Toxicological Research

Urinary Biomarker for N-Methylformamide Exposure

N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine serves as a biomarker for assessing exposure to N-Methylformamide, a solvent used in various industrial applications. Studies have demonstrated its utility in monitoring occupational exposure among workers handling this compound. For instance, Imbriani et al. reported the urinary determination of this metabolite in workers exposed to N-Methylformamide, highlighting its effectiveness as a biological indicator of exposure levels .

Case Study: Occupational Health Monitoring

In a study involving industrial workers, urinary concentrations of this compound were measured to assess exposure to N-Methylformamide. The results indicated significant correlations between environmental exposure levels and urinary metabolite concentrations, underscoring the compound's relevance in occupational health monitoring .

Analytical Chemistry

Method Development for Detection

The detection and quantification of this compound have been facilitated by advancements in analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Methodological studies have optimized extraction and analysis protocols, enabling accurate measurement of this metabolite in biological samples. For example, one study utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve sensitive detection of the compound in urine samples .

Pharmacokinetics and Metabolism

Understanding Metabolic Pathways

Research into the pharmacokinetics of this compound reveals insights into its metabolic pathways following exposure to N-Methylformamide. The compound is primarily excreted via urine, making it an effective marker for studying the metabolism of hepatotoxic agents. Investigations into its pharmacokinetic properties have shown variations based on dosage and duration of exposure, which are crucial for developing safety guidelines for workers exposed to hazardous substances .

Health Implications

Potential Health Risks

The presence of this compound in urine is indicative of potential health risks associated with N-Methylformamide exposure. Chronic exposure has been linked to various health issues, including liver toxicity and other systemic effects. Therefore, monitoring this metabolite can be vital for assessing health risks in occupational settings .

作用机制

The mechanism of action of N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The acetyl and N-methylcarbamoyl groups may modulate the compound’s reactivity and binding affinity to enzymes or receptors. The deuterium labeling can influence the compound’s metabolic stability and isotopic effects, providing insights into its biological activity.

相似化合物的比较

Similar Compounds

N-Acetyl-L-cysteine: A non-deuterated analog with similar acetyl and cysteine structure but without deuterium labeling.

S-Methyl-L-cysteine: Contains a methyl group attached to the sulfur atom instead of the N-methylcarbamoyl group.

N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine: Similar structure but without deuterium labeling.

Uniqueness

N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine is unique due to its deuterium labeling, which provides distinct advantages in tracer studies and metabolic research

生物活性

N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine (d3-N-AMCC) is a deuterated derivative of N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine, which serves as a significant metabolite in various biological processes, particularly in detoxification mechanisms. This compound is notably linked to the metabolism of N-Methylformamide (NMF), an experimental antitumor agent known for its hepatotoxic effects. The biological activity of d3-N-AMCC encompasses its role in metabolic pathways, interactions with biological molecules, and potential applications in biomonitoring.

The mechanism of action for this compound involves several biochemical interactions:

- Detoxification : d3-N-AMCC participates in the conjugation of toxic compounds, facilitating their excretion from the body. This process is crucial for mitigating the hepatotoxic effects associated with NMF exposure.

- Metabolic Stability : The incorporation of deuterium enhances the compound's metabolic stability, allowing for more precise tracking in biological studies. This isotopic labeling aids in distinguishing d3-N-AMCC from its non-labeled counterparts during mass spectrometry analysis.

- Enzyme Interaction : The compound interacts with various enzymes involved in detoxification, potentially altering its efficacy and influence within metabolic pathways related to xenobiotic metabolism.

1. Biomonitoring

d3-N-AMCC is utilized as a biomarker for monitoring exposure to volatile organic compounds (VOCs), particularly in occupational settings involving NMF. Studies have shown that it can effectively indicate cumulative exposure levels over a workweek, making it a valuable tool for assessing health risks associated with chemical exposure .

2. Hepatotoxicity Assessment

Research indicates that d3-N-AMCC levels correlate with hepatotoxicity due to DMF exposure. It has been suggested that monitoring this metabolite can provide insights into liver damage and help establish safety thresholds for workers exposed to DMF .

Table 1: Summary of Key Findings on d3-N-AMCC

Case Study: DMF Exposure Monitoring

In a study involving workers exposed to DMF, urinary levels of d3-N-AMCC were measured over a workweek. Results indicated that higher concentrations were associated with increased liver enzyme levels, suggesting a direct link between d3-N-AMCC presence and hepatotoxic effects. Sampling at the end of the workweek provided the most accurate reflection of cumulative exposure, highlighting its potential as a monitoring tool .

属性

IUPAC Name |

(2R)-3-(methylcarbamoylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4S/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRPNYMMDLFYDL-MQBGRFPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=O)NC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(=O)NC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。